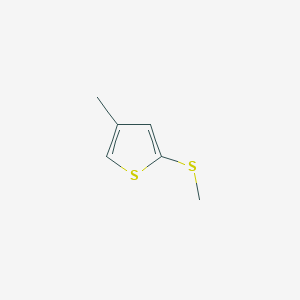

4-Methyl-2-(methylthio)thiophene

説明

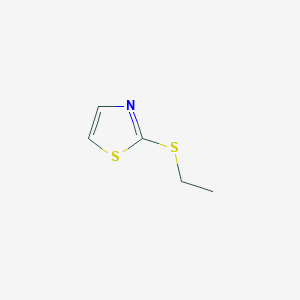

4-Methyl-2-(methylthio)thiophene is a chemical compound with the molecular formula C6H8S2 and a molecular weight of 144.26 . It is used as an intermediate in synthetic chemistry .

Synthesis Analysis

Thiophene derivatives, including this compound, can be synthesized through various methods. One of the significant synthetic methods to thiophene derivatives includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C6H8S2/c1-5-3-6(7-2)8-4-5/h3-4H,1-2H3 and the corresponding InChI Key is VOFZWMITNMWWIZ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

This compound is a colorless liquid . It has a molecular weight of 144.26 and should be stored at a temperature between 2-8°C .科学的研究の応用

Crystal Structure and Synthesis

The crystal structure and synthesis processes of substituted thiophenes, including 4-Methyl-2-(methylthio)thiophene derivatives, have been extensively studied. These compounds are integral to the development of materials with potential applications in pharmaceuticals due to their biological activities, such as antibacterial, antifungal, and antiviral properties. Furthermore, polymeric thiophenes are utilized in electronic devices like thin-film transistors, organic light-emitting transistors, and solar cells, highlighting their importance in material science and electronics (S. Nagaraju et al., 2018).

Genotoxic and Carcinogenic Potentials

Research on the genotoxic and carcinogenic potentials of thiophene derivatives, including this compound, has been conducted to evaluate their safety and environmental impact. For instance, the evaluation of 3-aminothiophene derivatives has shown that these compounds, while widely used in various products, require careful assessment to ensure they do not pose health risks (Alban Lepailleur et al., 2014).

Novel Synthesis Approaches

Innovative synthesis methods for thiophene derivatives, including the creation of 3-methylthio-substituted compounds, have been developed. These methodologies allow for the efficient production of thiophene-based materials with varied applications in organic synthesis and materials chemistry (Guodong Yin et al., 2008).

Oxidation Processes

The oxidation of thiophenes, such as this compound, has been studied for applications in refining and environmental remediation. Specifically, the oxidation of thiophenes in fuel to remove sulfur compounds is of great interest for producing cleaner fuels and reducing air pollution (Lanjun Chen et al., 2006).

Polyfunctionalization and Electropolymerization

Research into the polyfunctionalization of thiophenes has led to advancements in the creation of complex organic molecules with potential applications in polymer science and materials engineering. Similarly, the electropolymerization of thiophene derivatives has been explored for the development of electrochromic devices and polymers with unique optical and electrical properties (C. Fattuoni et al., 2006).

Safety and Hazards

将来の方向性

Thiophene-based analogs, such as 4-Methyl-2-(methylthio)thiophene, have been the subject of increasing interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of these compounds and developing new synthetic methods for their preparation.

特性

IUPAC Name |

4-methyl-2-methylsulfanylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8S2/c1-5-3-6(7-2)8-4-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFZWMITNMWWIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro-](/img/structure/B3347859.png)